4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline
Overview
Description
Preparation Methods
The synthesis of 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Chemical Reactions Analysis
4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity and function .
Comparison with Similar Compounds
4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline can be compared with other similar compounds, such as:
4-Methoxy-N-(tert-pentyl)aniline: This compound also contains a methoxy group and a tert-pentyl group but lacks the phenoxy-ethyl linkage.
4-Methoxy-N-{2-[4-(tert-butyl)phenoxy]-ethyl}aniline: This compound is similar but contains a tert-butyl group instead of a tert-pentyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-methoxy-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-20(2,3)16-6-10-19(11-7-16)23-15-14-21-17-8-12-18(22-4)13-9-17/h6-13,21H,5,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAJYJZPVJUBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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